2-Ethoxy-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1,3-oxazole-4-carboxylic acid is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of oxazoles often involves the use of carboxylic acids as starting materials . The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C4H3NO3 . The molecular weight is 113.07 .Chemical Reactions Analysis
The chemical reactions of oxazoles involve nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
Oxazole-4-carboxylic acid, a related compound, is a white to light reddish-yellow crystalline powder . It has a melting point of 138-142 °C . Carboxylic acids, including oxazole-4-carboxylic acid, exhibit strong hydrogen bonding between molecules, resulting in high boiling points .Scientific Research Applications
Synthetic Pathways and Biological Activity
2-Ethoxy-1,3-oxazole-4-carboxylic acid is a compound that can serve as a precursor or intermediate in the synthesis of diverse heterocyclic compounds, which have extensive applications in pharmaceuticals, materials science, and organic synthesis. The significance of related oxazole derivatives in drug discovery and material science is underscored by their incorporation into molecules with a wide range of biological and chemical properties.
For instance, 1,2,3-triazoles, which can be synthesized via routes that might utilize oxazole derivatives as intermediates, exhibit a broad spectrum of biological activities. They are recognized for their stability and resistance to hydrolysis, oxidation, or reduction, making them valuable in hydrogen bonding and dipole-dipole interactions with biological targets (Kaushik et al., 2019). Similarly, benzoxazoles, containing a 1,3-oxazole system, have shown important pharmacological activities and properties in material science. Microwave-assisted synthesis of benzoxazole derivatives highlights the efficiency and utility of such compounds in modern chemistry (Özil & Menteşe, 2020).
Carboxylic acids derived from plants, including those with an oxazole ring, have been reported to possess antioxidant, antimicrobial, and cytotoxic activities. The structure of these compounds significantly influences their bioactivity, demonstrating the potential of oxazole derivatives in designing molecules with desired biological effects (Godlewska-Żyłkiewicz et al., 2020).
Environmental and Industrial Applications
In addition to their biological significance, compounds related to this compound find applications in environmental and industrial settings. For example, triazole derivatives have been identified as effective corrosion inhibitors for metal surfaces, demonstrating the versatility of oxazole-related compounds beyond the pharmaceutical industry (Hrimla et al., 2021).
Mechanism of Action
While the specific mechanism of action for 2-Ethoxy-1,3-oxazole-4-carboxylic acid is not mentioned in the search results, oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Safety and Hazards
Future Directions
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . This suggests that 2-Ethoxy-1,3-oxazole-4-carboxylic acid and its derivatives could have potential applications in the development of new pharmaceuticals.
Properties
IUPAC Name |
2-ethoxy-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-6-7-4(3-11-6)5(8)9/h3H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWCITRELJZQJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665193 |
Source
|
Record name | 2-Ethoxy-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706789-09-5 |
Source
|
Record name | 2-Ethoxy-4-oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706789-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.